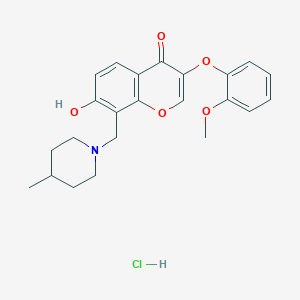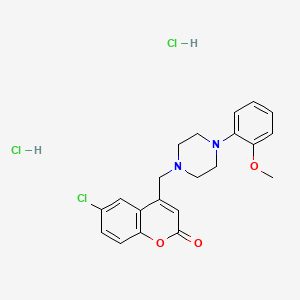
6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the cyclization of a suitable precursor, such as 4-chlorocoumarin, under acidic or basic conditions to form the chromen-2-one core.
Introduction of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromen-2-one core.
Attachment of the methoxyphenyl group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the piperazine-chromen-2-one intermediate reacts with a methoxybenzyl chloride derivative.
Formation of the dihydrochloride salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic substitution conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-chlorocoumarin: A precursor used in the synthesis of the target compound.
2-methoxyphenylpiperazine: A structural analog with similar functional groups.
Chromen-2-one derivatives:
Uniqueness
6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3.2ClH/c1-26-20-5-3-2-4-18(20)24-10-8-23(9-11-24)14-15-12-21(25)27-19-7-6-16(22)13-17(15)19;;/h2-7,12-13H,8-11,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDCONCHZUMYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
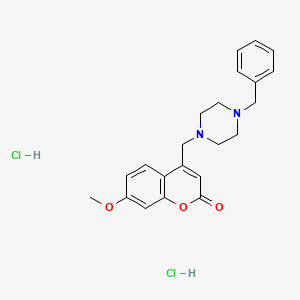
![4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride](/img/structure/B6525330.png)
![3-(2-bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one dihydrochloride](/img/structure/B6525338.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride](/img/structure/B6525351.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride](/img/structure/B6525355.png)
![(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride](/img/structure/B6525362.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525365.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525377.png)

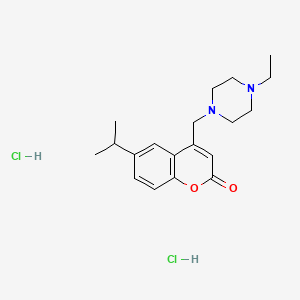
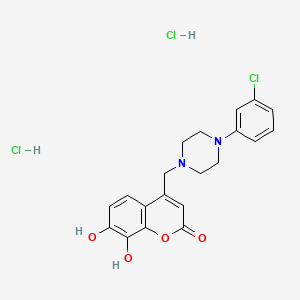
![(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525422.png)
![4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride](/img/structure/B6525423.png)
